2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
Description
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with:
- A trifluoromethyl (-CF₃) group at position 3.
- A chlorine atom at position 2.
- A 1-oxide functional group (N→O) at position 1.
- A 3-amino-4-fluorophenyl moiety at position 2.
The 1-oxide group enhances solubility in polar solvents and may influence reactivity in nucleophilic or electrophilic reactions.
Properties
IUPAC Name |
5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF4N2O/c13-8-4-7(12(15,16)17)5-19(20)11(8)6-1-2-9(14)10(18)3-6/h1-5H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKGGDSUXYREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Conditions for Intermediate Preparation
| Step | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) |
|---|---|---|---|---|---|
| Amination | Liquid ammonia or aqueous ammonia | Methanol/Ethanol/Toluene | 50–140 | 6–12 | Not specified |
| Reductive Dechlorination | Zinc powder, 25% HCl (slow addition) | Dichloroethane/Toluene | 30–35 | 3.5–4 | 59–65% conversion |
| Workup | Neutralization with ammonia water, filtration | — | — | — | 99.5% purity |
Introduction of the 3-Amino-4-fluorophenyl Group
The attachment of the 3-amino-4-fluorophenyl substituent to the pyridine core can be achieved by nucleophilic aromatic substitution or cross-coupling reactions using appropriately functionalized phenyl derivatives. While direct literature on this exact substitution is limited, related aromatic amination and coupling strategies are well-documented in heterocyclic chemistry.
Amination via Diazotization and Coupling:
- Aromatic amines can be diazotized and coupled to the pyridine ring under controlled conditions.
- This often involves generation of diazonium salts at low temperatures (0 °C) followed by coupling in acidic aqueous media.
- Purification is typically done by extraction and chromatographic methods.
-
- Palladium-catalyzed Buchwald-Hartwig amination or Suzuki coupling using halogenated pyridine intermediates and fluorinated anilines.
- These methods enable selective formation of C–N bonds with high yields and functional group tolerance.
Formation of Pyridine 1-Oxide
The oxidation of the pyridine ring to the corresponding 1-oxide is a key final step to obtain the target compound:
-
- Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA), hydrogen peroxide under acidic or neutral conditions.
- The reaction is typically carried out at room temperature or slightly elevated temperatures.
- This step selectively oxidizes the nitrogen in the pyridine ring to form the N-oxide without affecting other sensitive functional groups.
Summary Table of Preparation Steps for 2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Amination | 2,3,6-trichloro-5-trifluoromethylpyridine + NH3 | 2-amino-3,6-dichloro-5-trifluoromethylpyridine |
| 2 | Reductive Dechlorination | Zinc powder + 25% HCl in DCE or toluene | 2-amino-3-chloro-5-trifluoromethylpyridine |
| 3 | Aromatic Substitution | 3-amino-4-fluorophenyl derivative (via coupling or nucleophilic substitution) | Introduction of amino-fluorophenyl group |
| 4 | Oxidation | m-CPBA or H2O2 | Formation of pyridine 1-oxide |
| 5 | Purification and Characterization | Chromatography, recrystallization, NMR, MS, XRD | High purity and structural confirmation |
Research Findings and Optimization Notes
- The amination and reductive dechlorination steps are sensitive to solvent choice and reaction temperature. Alcoholic solvents facilitate amination but require careful solvent removal later.
- Zinc-mediated reductive dechlorination provides selective removal of chlorine atoms without over-reduction.
- The oxidation to pyridine 1-oxide must be controlled to avoid over-oxidation or degradation of sensitive substituents.
- Cross-coupling methods for introducing the amino-fluorophenyl group offer versatility and can be optimized for yield and regioselectivity.
- Analytical techniques such as NMR, high-resolution mass spectrometry, and X-ray crystallography confirm the structure and purity of the final compound.
Chemical Reactions Analysis
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The amino, fluorine, and chlorine groups can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Biological Activity
Overview
2-(3-Amino-4-fluorophenyl)-3-chloro-5-(trifluoromethyl)pyridine 1-oxide, with the CAS number 1823184-17-3, is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound contains an amino group, a fluorine atom, a chlorine atom, and a trifluoromethyl group attached to a pyridine ring, which contribute to its diverse chemical properties and biological interactions.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H7ClF4N2O |
| Molecular Weight | 306.65 g/mol |
| IUPAC Name | 5-[3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]-2-fluoroaniline |
| Purity | >95% |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of functional groups allows for binding interactions that can modulate enzymatic activity or receptor signaling pathways. For example, the amino group may facilitate hydrogen bonding with target proteins, while the trifluoromethyl group can enhance lipophilicity, influencing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer).
- IC50 Values : Ranged from 1.48 to 6.38 μM across different cell lines, indicating potent antiproliferative activity.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating conditions characterized by excessive inflammation.
Mechanistic Insights
The mechanism through which this compound exerts its biological effects has been explored using docking simulations and biochemical assays:
- Target Identification : Docking studies indicated potential interactions with the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer signaling pathways.
- Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in cancer cells, promoting apoptosis through modulation of Bcl-2 family proteins.
Case Studies
Several case studies have been documented regarding the biological evaluation of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of various derivatives, including this compound, revealing its potential as a lead compound for further development in anticancer therapies .
- Inflammation Model : In vivo studies demonstrated that treatment with this compound significantly reduced microglial activation in models of neuroinflammation, suggesting its utility in neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
